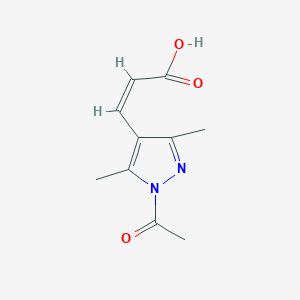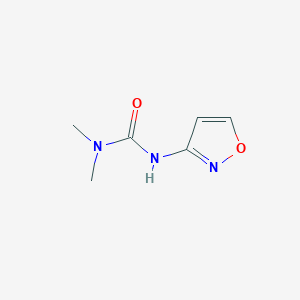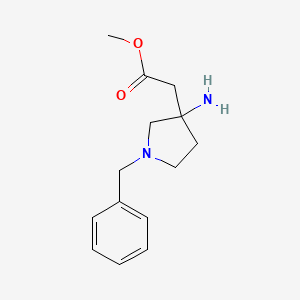![molecular formula C20H20N2O2 B12876471 2,2'-(3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12876471.png)
2,2'-(3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) is a complex organic compound characterized by its biphenyl structure with dimethyl and dihydrooxazole substituents
Vorbereitungsmethoden
The synthesis of 2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) typically involves the condensation of 3,3’-dimethyl-[1,1’-biphenyl]-2,2’-diyl with 4,5-dihydrooxazole under specific reaction conditions. The process may require catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability.
Analyse Chemischer Reaktionen
2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Wissenschaftliche Forschungsanwendungen
2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) include other biphenyl derivatives with different substituents. For example:
4,4’-Dimethylbiphenyl: This compound has similar structural features but lacks the dihydrooxazole groups, resulting in different chemical properties and applications.
2,2’-Bis(2-hydroxybenzylideneamino)-4,4’-dimethyl-1,1’-biphenyl:
The uniqueness of 2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) lies in its specific combination of biphenyl, dimethyl, and dihydrooxazole groups, which confer unique chemical and physical properties.
Eigenschaften
Molekularformel |
C20H20N2O2 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-methylphenyl]-6-methylphenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H20N2O2/c1-13-5-3-7-15(17(13)19-21-9-11-23-19)16-8-4-6-14(2)18(16)20-22-10-12-24-20/h3-8H,9-12H2,1-2H3 |
InChI-Schlüssel |
DIBPOMLQPMXFIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C2=CC=CC(=C2C3=NCCO3)C)C4=NCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol](/img/structure/B12876425.png)
![1-Ethyl-3-(furan-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12876426.png)


![6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12876433.png)



![2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12876453.png)

